Home > Products > Screening Compounds P76256 > rac-Emixustat Hydrochloride Salt
rac-Emixustat Hydrochloride Salt -

rac-Emixustat Hydrochloride Salt

Catalog Number: EVT-12600318
CAS Number:
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of rac-emixustat hydrochloride typically involves multi-step organic synthesis techniques. Key steps include the formation of the core structure through various chemical reactions such as acylation, hydrolysis, and cyclization. The process may utilize protecting groups to ensure selective reactions at specific functional sites. The final product is purified through crystallization or chromatography to achieve the desired purity and enantiomeric ratio.

The synthesis can be represented in a simplified manner:

  1. Formation of Intermediate Compounds: Initial reactions yield intermediates that contain necessary functional groups.
  2. Cyclization: These intermediates undergo cyclization to form the bicyclic structure characteristic of emixustat.
  3. Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Molecular Structure Analysis

Structure and Data
The molecular formula of rac-emixustat hydrochloride is C20_{20}H18_{18}ClN3_{3}O3_{3}. The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The stereochemistry is critical, with the R-isomer being more active than the S-isomer in inhibiting RPE65.

Key structural characteristics include:

  • A bicyclic core structure
  • Multiple hydroxyl groups contributing to solubility
  • A chlorinated amine component enhancing binding affinity
Chemical Reactions Analysis

Reactions and Technical Details
Rac-emixustat hydrochloride primarily engages in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to RPE65, where it inhibits the enzyme's activity, thus disrupting the visual cycle. This inhibition leads to a decrease in the production of 11-cis-retinol from all-trans-retinyl esters.

In vitro studies have demonstrated that rac-emixustat significantly reduces RPE65 activity, which can be quantified by measuring changes in retinoid levels in retinal pigment epithelial cells .

Mechanism of Action

Process and Data
The mechanism of action for rac-emixustat involves competitive inhibition of RPE65, which is essential for the conversion of all-trans-retinyl esters into 11-cis-retinol within the visual cycle. By inhibiting this enzyme, rac-emixustat effectively reduces the regeneration of visual pigments in photoreceptors, which may help manage conditions characterized by excessive accumulation of retinoids, such as Stargardt disease.

The inhibition process can be summarized as follows:

  1. Binding to RPE65: Rac-emixustat binds to the active site of RPE65.
  2. Inhibition of Isomerization: This binding prevents the conversion of all-trans-retinyl esters into 11-cis-retinol.
  3. Altered Retinoid Cycle Dynamics: As a result, there is a decrease in retinoid recycling within photoreceptors, potentially mitigating retinal toxicity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties
Rac-emixustat hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its hydrochloride salt form.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration during synthesis and formulation .

Applications

Scientific Uses
Rac-emixustat hydrochloride has been primarily explored for its therapeutic potential in:

  • Stargardt Disease: A genetic condition leading to vision loss due to retinal degeneration.
  • Geographic Atrophy Secondary to Age-Related Macular Degeneration: Clinical trials have assessed its efficacy in slowing the progression of geographic atrophy, although results have shown limited effectiveness compared to placebo .

Research continues into optimizing its formulation and understanding its long-term effects on retinal health.

Molecular Pharmacology of RPE65 Inhibition

Structural Basis of Retinoid Isomerohydrolase Inhibition

rac-Emixustat hydrochloride is a non-retinoid small molecule that stereoselectively inhibits retinal pigment epithelium 65 kDa protein (RPE65), the central isomerohydrolase of the vertebrate visual cycle. Crystallographic studies reveal that emixustat binds directly to the iron-palmitate complex within RPE65's catalytic pocket. The (R)-enantiomer exhibits superior binding affinity over the (S)-enantiomer, mediated by hydrogen bonding between its hydroxyl moiety and Thr147, while its primary amine engages in polar interactions with Glu148 and the carboxylate oxygen of bound palmitate [1] [7]. This binding mode competitively obstructs the substrate channel, preventing the entry and hydrolysis/isomerization of all-trans-retinyl esters to 11-cis-retinol (Figure 1) [10].

Table 1: Structural Interactions of Emixustat Enantiomers with RPE65

EnantiomerIC₅₀ (nM)Key Protein InteractionsBinding Affinity Relative to (R)-form
(R)-Emixustat91 ± 6H-bond with Thr147, ionic interaction with Glu148, coordination with palmitate1.0 (reference)
(S)-Emixustat150 ± 24Weaker H-bond network, suboptimal positioning~1.6-fold lower
Racemic mixture120*Dominated by (R)-enantiomer bindingIntermediate

*Calculated value based on enantiomer proportions

Allosteric Modulation Mechanisms in the Visual Cycle

Beyond direct active site inhibition, emixustat demonstrates multifaceted modulatory effects on visual cycle dynamics. The compound undergoes LRAT-mediated acylation to form long-lived fatty acid amide conjugates that slowly release active drug, extending pharmacodynamic activity beyond its plasma half-life [1]. Crucially, emixustat's primary amine transiently sequesters cytotoxic all-trans-retinal (atRAL) via Schiff base formation – a retinoprotective mechanism independent of RPE65 inhibition. This scavenging activity was definitively established through comparative studies with QEA-B-001-NH₂ (a pure atRAL sequestrant lacking RPE65 inhibitory activity) and an emixustat derivative lacking the primary amine. Only compounds with atRAL-sequestering capability conferred significant protection against phototoxicity in murine models, demonstrating this mechanism's essential contribution to emixustat's overall retinoprotective effect [1] [7] [9].

Additionally, RPE65's catalytic efficiency is modulated by its membrane association state. Emixustat exploits this allosteric relationship by stabilizing membrane-bound RPE65 conformations with reduced isomerohydrolase activity. The drug's binding to the palmitate-coordinated iron center further rigidifies the active site architecture, limiting the conformational flexibility required for the coupled hydrolysis-isomerization reaction [10].

Structure-Activity Relationship Profiling of Synthetic Modulators

Systematic SAR analysis reveals stringent molecular requirements for effective RPE65 inhibition and visual cycle modulation:

Primary Amine Essentiality: Removal or substitution of the primary amine (e.g., tertiary amine analogs) abolishes both RPE65 inhibition and atRAL sequestration, confirming its dual mechanistic role [1] [7].

Stereochemical Dependence: The (R)-configuration at the chiral center confers ~1.6-fold greater RPE65 inhibitory potency (IC₅₀ = 91 nM) versus the (S)-enantiomer (IC₅₀ = 150 nM), attributable to optimized active site complementarity [1].

Hydrophobic Domain Optimization: The cyclohexylmethoxy phenyl moiety enhances membrane permeability and influences binding kinetics. Modifications here alter residence time within RPE65's hydrophobic substrate channel [8] [9].

Scaffold Comparison: Ret-NH₂ (retinylamine) exhibits RPE65 inhibition (IC₅₀ = 2.03 µM) but suffers from non-specific reactivity due to its polyene structure. Emixustat's non-retinoid scaffold eliminates this liability while enhancing target specificity. QEA-B-001-NH₂, while structurally distinct, validates the therapeutic potential of pure atRAL sequestration without RPE65 inhibition (Table 2) [1] [9].

Table 2: Comparative Pharmacology of Visual Cycle Modulators

CompoundRPE65 IC₅₀atRAL SequestrationPhotoprotection (Mouse Model)Key Structural Attributes
rac-Emixustat120 nM*Yes++++Non-retinoid, primary amine, chiral center, hydrophobic aryloxy domain
(R)-Emixustat91 nMYes++++Optimized stereochemistry for active site
(S)-Emixustat150 nMYes+++Suboptimal binding geometry
Ret-NH₂2.03 µMYes+++Retinoid backbone, susceptible to oxidation
QEA-B-001-NH₂>10 µM (no inhibition)Yes+++Lacks RPE65 affinity, pure sequestrant
Des-amino Emixustat290 nMNo+Retains RPE65 inhibition but no scavenging

*Calculated from enantiomeric values

Kinetic Analysis of 11-cis-Retinal Biosynthesis Disruption

Pharmacodynamic studies demonstrate that emixustat dose-dependently suppresses the visual cycle, quantified through multiple kinetic parameters:

In Vitro Inhibition Kinetics: In bovine RPE microsomes, emixustat inhibits 11-cis-retinol production with an IC₅₀ of 4.4 nM, significantly more potent than Ret-NH₂ (IC₅₀ = 2.03 µM). Steady-state kinetics reveal mixed-type inhibition, with emixustat decreasing Vₘₐₓ and increasing Kₘ, suggesting interference with both substrate binding and catalytic turnover [1] [4] [9].

In Vivo Chromophore Reduction: Oral administration in wild-type mice achieves ED₅₀ values of 0.18 mg/kg for 11-cis-retinal reduction. Near-complete suppression (>90%) occurs at 1-3 mg/kg doses, persisting for >24 hours post-dose. This correlates with slowed rod photoreceptor recovery after photobleaching (ERG b-wave recovery rate ED₅₀ = 0.21 mg/kg) [9].

Dose-Response in Clinical Models: Phase I/II studies in humans confirm target engagement via dose-dependent suppression of rod b-wave amplitude recovery:

  • 2.5 mg: Minimal effect (-3.31% suppression)
  • 5 mg: Moderate suppression (52.2%)
  • 10 mg: Near-complete suppression (91.86%)Kinetic profiles show plateaued suppression by Day 14 of daily dosing, with full reversibility within 7-14 days post-cessation. The EC₅₀ for rod recovery suppression in Stargardt patients is approximately 5 mg daily [3] [6].

Table 3: Kinetic Parameters of Visual Cycle Suppression

Model SystemEndpointED₅₀/EC₅₀Maximal SuppressionTime to Recovery
Bovine RPE microsomes11-cis-retinol production4.4 nM>95% at 100 nMN/A
Wild-type mice11-cis-retinal reduction0.18 mg/kg (oral)>90% at 1 mg/kg24-48 hours
Wild-type miceERG b-wave recovery rate0.21 mg/kg (oral)>95% at 3 mg/kg24-48 hours
Humans (Phase II)Rod b-wave recovery~5 mg/day91.9% at 10 mg/day7-14 days post-cessation

Chemical Compounds Discussed:

  • rac-Emixustat Hydrochloride Salt
  • (R)-Emixustat
  • (S)-Emixustat
  • Retinylamine (Ret-NH₂)
  • QEA-B-001-NH₂
  • Des-amino Emixustat Derivative

Properties

Product Name

rac-Emixustat Hydrochloride Salt

IUPAC Name

3-amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol;hydrochloride

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

InChI

InChI=1S/C16H25NO2.ClH/c17-10-9-16(18)14-7-4-8-15(11-14)19-12-13-5-2-1-3-6-13;/h4,7-8,11,13,16,18H,1-3,5-6,9-10,12,17H2;1H

InChI Key

BPZWRYOUJMDQSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)C(CCN)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.